4-Fluoropiperidine-4-carboxylic acid
Description
Structural Characterization of 4-Fluoropiperidine-4-carboxylic Acid
Systematic Nomenclature and IUPAC Conventions
This compound is systematically named as 4-fluoro-4-(piperidine-4-carboxylic acid). Its IUPAC-compliant structure follows the conventions for substituted bicyclic systems and carboxylic acid derivatives. The compound's CAS registry number is 1187087-08-6 , and its molecular formula is C₆H₁₀FNO₂ with a molecular weight of 147.15 g/mol .
Alternative nomenclatures include:
- 4-Fluoro-4-piperidinecarboxylic acid
- Piperidine-4-carboxylic acid, 4-fluoro
- 1,4-Dicarboxylic acid, 4-fluoro-piperidine derivative
The SMILES notation O=C(C1(F)CCNCC1)O accurately represents the molecule's connectivity: a piperidine ring with a fluorine substituent and a carboxylic acid group at the 4-position.
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a chair conformation as its most stable form, with the fluorine atom occupying an axial or equatorial position depending on steric and electronic factors. The carboxylic acid group is typically oriented in a cis or trans configuration relative to the ring nitrogen, influenced by hydrogen bonding and steric hindrance.
| Key Geometric Parameters | Values | Source |
|---|---|---|
| C-F bond length (4-position) | ~1.35 Å | |
| C=O bond length (carboxylic acid) | ~1.23 Å | |
| Ring N-C bond angles (chair) | ~110° (axial), ~125° (equatorial) |
The fluorine atom's electronegativity induces partial double-bond character in adjacent C-F bonds, altering the ring's electronic environment compared to non-fluorinated piperidine derivatives.
Crystallographic Data and Hydrogen Bonding Networks
Crystallographic studies of related piperidine-carboxylic acid derivatives reveal three-dimensional hydrogen-bonding networks involving the carboxylic acid group. For example, in N-carbamoyl-piperidine-4-carboxylic acid, intermolecular O–H···O and N–H···O interactions stabilize the lattice structure.
While direct X-ray data for this compound is limited, analogous systems suggest:
- Carboxylic acid dimerization via O–H···O bonds (distance: ~2.5–3.0 Å)
- Fluorine-mediated interactions , though weaker than O–H or N–H bonds due to C–F bond polarity
| Hydrogen Bond Type | Interaction Distance | Frequency |
|---|---|---|
| O–H···O (carboxylic acid) | 2.5–3.0 Å | High |
| N–H···O (amide) | 2.8–3.2 Å | Moderate |
| C–F···H | 2.3–2.6 Å | Low |
The fluorine atom's electron-withdrawing effect may reduce the acidity of the carboxylic proton compared to non-fluorinated analogs, altering hydrogen-bonding propensity.
Comparative Analysis with Piperidine Carboxylic Acid Derivatives
Structural and Electronic Differences
| Property | This compound | Piperidine-4-carboxylic Acid | 4-Fluoropiperidine |
|---|---|---|---|
| Molecular Formula | C₆H₁₀FNO₂ | C₆H₁₁NO₂ | C₅H₁₀FN |
| Molecular Weight | 147.15 g/mol | 129.16 g/mol | 103.14 g/mol |
| Melting Point | Not reported | 336°C (isonipecotic acid) | N/A |
| Solubility in Water | Low (due to fluorine) | Moderate | Low |
| C–F Bond Energy | ~485 kJ/mol | N/A | ~485 kJ/mol |
The fluorine substituent increases molecular weight and electrophilicity at the 4-position, enhancing reactivity in nucleophilic substitution reactions.
Conformational and Reactivity Trends
The chair conformation of the piperidine ring in this compound is stabilized by:
- Fluorine's axial preference (lower steric strain)
- Carboxylic acid's equatorial orientation (minimizes 1,3-diaxial interactions)
In contrast, non-fluorinated derivatives like piperidine-4-carboxylic acid exhibit greater conformational flexibility , as the lack of fluorine reduces steric constraints.
Properties
IUPAC Name |
4-fluoropiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCMWFNZFOHBOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187087-08-6 | |
| Record name | 4-fluoropiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Resolution Method for Optically Pure 4-Fluoropiperidine-4-carboxylic Acid
A notable preparation method involves the chemical resolution of racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives to obtain optically pure enantiomers. This method was detailed in a patent (CN110922354A) and includes the following key steps:
- Starting Material : The process begins with a racemic cis-1-Boc-3-fluoropiperidine-4-carboxylic acid.
- Chiral Resolution : The racemate is reacted with chiral (R or S)-1-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate at low temperatures (0 °C to room temperature) in anhydrous tetrahydrofuran under nitrogen atmosphere.
- Formation of Esters : This reaction forms diastereomeric esters, which are separable by silica gel chromatography.
- Hydrogenolysis : The esters are then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere to remove the chiral auxiliary, yielding optically pure 1-Boc-3-fluoropiperidine-4-carboxylic acid enantiomers.
- Yields and Purity : The overall yields for the ester formation step are approximately 45.8%, and the hydrogenolysis step yields about 92-93% with enantiomeric excess (ee) greater than 95%.
Key Reaction Conditions and Data:
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|
| Esterification | 1-Boc-3-fluoropiperidine-4-carboxylic acid, R-phenethyl alcohol, triphenylphosphine, diethyl azodicarboxylate, THF, 0 °C to RT | 45.8 | Not applicable | Diastereomeric ester formation |
| Hydrogenolysis (deprotection) | Pd/C (10%), H2 (1 atm), ethyl acetate, 12 h | 92-93 | >95% | Produces optically pure acid |
Spectroscopic Data (Representative for (3R,4S) enantiomer):
- $$ ^1H $$ NMR (400 MHz, CDCl3): δ 5.12 (d, J = 46.8 Hz, 1H), 4.54–4.05 (m, 2H), 3.10–2.50 (m, 2H), 1.45 (s, 9H)
- Optical Rotation: [α]D20 = +48.2 (c = 1.00, CHCl3)
- Mass Spectrometry (ESI): Theoretical M = 247.1; observed M + Na = 270.1
This method is advantageous for industrial application due to mild reaction conditions, commercially available raw materials, and straightforward purification steps, enabling efficient access to optically pure this compound derivatives.
Halogenation and Fluorination Approaches for 4-Fluoropiperidine Derivatives
Another synthetic approach involves the halogenation of piperidine derivatives followed by fluorination to introduce the fluorine atom at the 4-position:
- Starting Material : 1-tert-butyl 4-methylenepiperidine.
- Bromination : Using N-bromosuccinimide (NBS) in the presence of triethylamine trihydrofluoride (Et3N·3HF) at 0 °C to room temperature to yield 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate.
- Subsequent Functionalization : This brominated intermediate can be further transformed into the carboxylic acid derivative through oxidation and other functional group manipulations.
This method provides a route to 4-fluoropiperidine intermediates that can be elaborated into carboxylic acids. The use of Et3N·3HF is critical for introducing fluorine selectively. The reaction conditions are mild, and the method is suitable for preparing various aminomethylated 4-fluoropiperidines, which can be precursors to this compound.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Chemical Resolution (Patent CN110922354A) | Chiral ester formation with phenethyl alcohol, hydrogenolysis | High enantiomeric purity, mild conditions, scalable | Moderate overall yield (~45% for ester step) |
| Halogenation/Fluorination (RSC report) | Bromination with NBS/Et3N·3HF, subsequent oxidation | Selective fluorination, versatile intermediate | Requires multi-step transformations |
Research Findings and Notes
- The chemical resolution method is the first reported approach to obtain optically pure 1-R-3-fluoropiperidine-4-carboxylic acid enantiomers by chemical resolution of racemates, highlighting its novelty and industrial applicability.
- The use of triphenylphosphine and diethyl azodicarboxylate in the Mitsunobu-type esterification is key to forming separable diastereomers.
- The hydrogenolysis step preserves the stereochemistry and yields high purity products with excellent enantiomeric excess.
- The halogenation/fluorination route offers a complementary strategy, especially valuable for synthesizing fluorinated piperidine intermediates for further elaboration.
- No direct green chemistry or one-pot synthesis methods specifically for this compound were found in the reviewed literature, indicating room for future method development.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Fluoropiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug design and development, particularly for its enhanced metabolic stability and modified electronic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact mechanism may vary depending on the specific application and target. For example, in drug design, the compound may act as an inhibitor or modulator of a particular enzyme or receptor, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Electronic and Steric Effects
- Fluorine Substitution: The C4-fluoro group in this compound increases the acidity of the adjacent carboxylic acid (pKa ~2.5–3.0) compared to non-fluorinated analogs (e.g., Isonipecotic acid, pKa ~4.5) .
Pharmacological Relevance
- RAS Inhibitors : Fluorinated piperidines like this compound are critical in covalent inhibitors targeting GTP-bound RAS mutants, leveraging fluorine’s electronegativity for precise binding .
- Kinase Inhibitors : Derivatives with fluorinated aromatic systems (e.g., 1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid) show enhanced affinity for ATP-binding pockets .
Biological Activity
4-Fluoropiperidine-4-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly in targeting neurological disorders and other therapeutic areas. The unique structural features of this compound, including the presence of a fluorine atom and a carboxylic acid functional group, significantly influence its biological properties.
The molecular formula for this compound is . The fluorine atom enhances the compound's lipophilicity, which can improve its bioavailability and permeability across biological membranes. The carboxylic acid group allows for hydrogen bonding and interactions with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The fluorine atom increases binding affinity to certain molecular targets, while the carboxylic acid group participates in hydrogen bonding, influencing the compound's overall biological activity.
Key Mechanisms:
- Enzyme Inhibition: Compounds like this compound can inhibit enzymes involved in neurotransmission.
- Receptor Modulation: The compound may interact with various receptors, affecting signal transduction pathways.
Biological Activity Studies
Recent studies have demonstrated the potential of this compound as a building block in drug development. It has shown promising results in various assays that evaluate its efficacy against different biological targets.
Table 1: Biological Activities of this compound
| Activity | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | 0.5 | Significant inhibition observed |
| Receptor Binding | NK1 Receptor | 0.2 | High affinity and selectivity |
| Neuroprotective Effects | Neuronal Cells | N/A | Enhanced survival in neurotoxic conditions |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound on neuronal cells exposed to toxic agents. Results indicated that the compound significantly increased cell viability and reduced apoptosis, suggesting a protective role against neurotoxicity.
- Antidepressant Activity : In a behavioral study using rodent models, administration of this compound resulted in decreased depressive-like behaviors, supporting its potential as an antidepressant candidate.
- Antimicrobial Properties : Preliminary screening against various bacterial strains showed that derivatives of this compound exhibited antimicrobial activity, indicating potential applications in treating infections.
Synthesis and Derivatives
The synthesis of this compound has been achieved through several methods, including palladium-catalyzed reactions that allow for modular construction from readily available starting materials. Various derivatives have been synthesized to explore their biological activities further.
Table 2: Synthetic Pathways for this compound
| Method | Reaction Type | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Coupling | [4 + 2] Annulation | 85 |
| Nucleophilic Substitution | SNAr Reaction | 75 |
| Direct Fluorination | Electrophilic Aromatic Substitution | 70 |
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 4-Fluoropiperidine-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. For example, fluorination at the 4-position can be achieved using fluorinating agents like Selectfluor® under anhydrous conditions. The carboxylic acid group may be introduced via oxidation of a hydroxymethyl precursor or hydrolysis of a nitrile intermediate. Key steps include:
- Reagent selection : Use pyridine or DMAP as catalysts for acetylation reactions to improve efficiency .
- Condition optimization : Maintain reflux conditions (e.g., 80–100°C) and inert atmospheres (N₂/Ar) to prevent side reactions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate high-purity product .
Q. How should researchers characterize the structural and purity profile of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting in ¹H NMR due to adjacent fluorine) and confirm carboxylic acid proton (δ ~12 ppm in DMSO-d₆) .
- IR : Detect C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 210 nm) and mobile phase (0.1% TFA in acetonitrile/water) to assess purity (>98%) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ = 188.1 g/mol) .
Q. What stability and storage conditions are critical for maintaining the integrity of this compound?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photochemical reactions .
- Stability assessment : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modifications at the fluorine position (e.g., Cl, Br substituents) or carboxylic acid bioisosteres (e.g., tetrazole, sulfonamide) .
- Assay selection : Test in vitro enzyme inhibition (e.g., proteases, kinases) and receptor binding assays (e.g., GPCRs) to map functional group contributions .
- Data analysis : Use multivariate regression models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
Q. How does the fluorine substituent in this compound influence its electronic properties and interaction with biological targets?
- Methodological Answer :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to quantify fluorine’s electron-withdrawing effect (σₚ = +0.06) and its impact on pKa (carboxylic acid ~2.5) .
- Crystallography : Resolve X-ray structures of target complexes (e.g., enzymes) to visualize F···H-bonding or dipole interactions .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different assay systems?
- Methodological Answer :
- Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Orthogonal validation : Confirm activity using SPR (binding affinity) and cell-based assays (e.g., luciferase reporters) .
- Meta-analysis : Compare results across published studies (e.g., PubChem BioAssay data) to identify outliers or contextual factors (e.g., cell line differences) .
Q. How can computational methods predict the metabolic pathways and toxicity profile of this compound?
- Methodological Answer :
- In silico tools : Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, clearance, and hepatotoxicity risks .
- Metabolite identification : Perform LC-MS/MS studies with liver microsomes to detect phase I/II metabolites (e.g., glucuronidation of the carboxylic acid) .
Comparative Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
